molecular formula C20H17ClN2O4S2 B3397172 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021208-63-8

5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3397172
CAS RN: 1021208-63-8
M. Wt: 448.9 g/mol
InChI Key: PDNDVPZCXMDBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, the unique structure of this compound has led researchers to investigate its potential use in other areas of medicine.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One area of research is the development of new antibiotics based on the structure of this compound. Another area of research is the investigation of this compound's potential use in the treatment of inflammatory diseases. Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Scientific Research Applications

The potential applications of 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in scientific research are vast. This compound has been found to exhibit antitumor activity in several cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S2/c1-27-17-7-5-14(21)11-19(17)29(25,26)22-15-6-4-13-8-9-23(16(13)12-15)20(24)18-3-2-10-28-18/h2-7,10-12,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNDVPZCXMDBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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